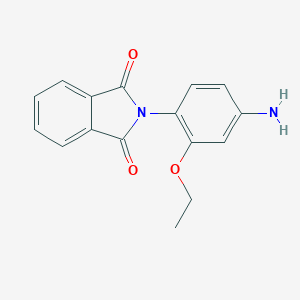

2-(4-Amino-2-éthoxyphényl)isoindoline-1,3-dione

Vue d'ensemble

Description

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione has several scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound is likely to affect the dopaminergic pathways in the brain due to its interaction with the dopamine receptor D2 . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.

Pharmacokinetics

Its interaction with the dopamine receptor d2 suggests that it is able to cross the blood-brain barrier

Result of Action

Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention

Analyse Biochimique

Cellular Effects

Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that this compound may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione typically involves the reaction of 2-hydroxyisoindoline-1,3-dione with 4-ethoxyaniline . The reaction is carried out in dioxane as a solvent under reflux conditions for about 5 hours . The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Ethoxyphenyl)isoindoline-1,3-dione: Lacks the amino group, which may result in different reactivity and biological activity.

2-(4-Amino-2-methoxyphenyl)isoindoline-1,3-dione: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and applications.

Uniqueness

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is unique due to the presence of both amino and ethoxy groups on the phenyl ring, which can influence its reactivity, solubility, and biological activity . These functional groups provide opportunities for further chemical modifications and applications in various fields .

Activité Biologique

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications.

The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the dopamine receptor D2 . Its interaction with this receptor suggests a modulation of dopaminergic pathways, which are crucial for mood regulation, motivation, and attention. The compound is believed to cross the blood-brain barrier due to its structure, allowing it to exert effects on the central nervous system.

Pharmacological Properties

Research indicates that 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Activity : The compound has shown promise in inhibiting cell growth in cancer cell lines. For instance, derivatives related to isoindoline structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition .

- Anti-inflammatory Effects : Isoindoline derivatives have been associated with modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory factors .

Cellular Effects

Studies have shown that 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione affects various cellular processes:

- Cell Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell proliferation.

- Gene Expression : It has been noted to alter gene expression profiles involved in inflammation and cancer progression.

Molecular Mechanism

The compound likely interacts with key amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction can lead to changes in receptor conformation and downstream signaling events that affect cellular responses.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| MDPI Study (2022) | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 20.2 μM for related compounds | Highlights anticancer potential |

| Biological Evaluation (2023) | Showed antimicrobial activity comparable to standard treatments against Gram-positive and Gram-negative bacteria | Suggests potential for infectious diseases |

| Inflammation Study (2021) | Found effects on COX enzyme inhibition and modulation of inflammatory cytokines | Indicates potential use in anti-inflammatory therapies |

Therapeutic Applications

Due to its diverse biological activities, 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is being investigated for various therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Given its interaction with dopamine receptors, it may have implications for treating conditions such as schizophrenia or depression.

- Anti-inflammatory Drugs : The compound's effects on inflammatory pathways suggest utility in treating chronic inflammatory diseases.

Propriétés

IUPAC Name |

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFMBSOEQIOZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603906 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-52-6 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.